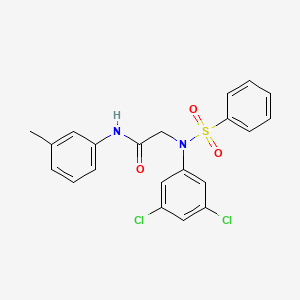![molecular formula C21H16ClN3O4 B6030522 N-{4-[(2-chlorobenzoyl)amino]phenyl}-4-methyl-3-nitrobenzamide](/img/structure/B6030522.png)
N-{4-[(2-chlorobenzoyl)amino]phenyl}-4-methyl-3-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[(2-chlorobenzoyl)amino]phenyl}-4-methyl-3-nitrobenzamide, commonly known as CBMN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CBMN is a synthetic small molecule that belongs to the class of benzamide derivatives.
科学研究应用
CBMN has a wide range of potential applications in scientific research. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of various cancer cell lines. CBMN has also been studied for its anti-inflammatory properties and has been found to reduce inflammation in animal models of arthritis and colitis. Additionally, CBMN has been studied for its antimicrobial properties and has shown activity against various bacterial and fungal strains.
作用机制
The exact mechanism of action of CBMN is not fully understood, but it is believed to work by inhibiting various enzymes and signaling pathways involved in cancer growth, inflammation, and microbial infection. CBMN has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in regulating gene expression and are overexpressed in various cancers. CBMN has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
CBMN has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, which leads to the inhibition of cancer growth. CBMN has also been found to reduce the production of pro-inflammatory cytokines, which leads to the reduction of inflammation. Additionally, CBMN has been found to have antimicrobial activity by disrupting the cell membrane of bacteria and fungi.
实验室实验的优点和局限性
CBMN has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify, which makes it readily available for research. CBMN has also been found to have low toxicity in animal models, which makes it a safe compound to use in lab experiments. However, CBMN has some limitations for lab experiments. It has low solubility in water, which can limit its use in certain experiments. Additionally, the exact mechanism of action of CBMN is not fully understood, which can make it difficult to interpret the results of experiments.
未来方向
There are several future directions for the research on CBMN. One area of research is to further investigate its anticancer properties and determine its efficacy in animal models of cancer. Another area of research is to investigate its anti-inflammatory properties and determine its efficacy in animal models of inflammatory diseases. Additionally, further research is needed to determine the exact mechanism of action of CBMN and to identify its molecular targets. Finally, research is needed to improve the solubility of CBMN in water to increase its potential for use in experiments.
合成方法
CBMN is synthesized by a multi-step process that involves the reaction of 2-chlorobenzoyl chloride with 4-aminophenol to produce 4-(2-chlorobenzoylamino)phenol. This intermediate is then reacted with 4-methyl-3-nitrobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield CBMN. The final product is purified by recrystallization from a suitable solvent.
属性
IUPAC Name |
N-[4-[(2-chlorobenzoyl)amino]phenyl]-4-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O4/c1-13-6-7-14(12-19(13)25(28)29)20(26)23-15-8-10-16(11-9-15)24-21(27)17-4-2-3-5-18(17)22/h2-12H,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPMBNJLMKVKOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(5-methyl-3-isoxazolyl)butanamide](/img/structure/B6030447.png)
![6-cyclohexyl-3-(2-thienyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B6030459.png)
![5-[(5-chloro-2-methoxybenzoyl)amino]-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide](/img/structure/B6030462.png)
![N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-furamide](/img/structure/B6030466.png)
![ethyl 5-{[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B6030473.png)
![4-(2-fluorophenyl)-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B6030485.png)

![N-{[1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-3-piperidinyl]methyl}-1H-indazole-3-carboxamide](/img/structure/B6030505.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-N-methyl-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6030508.png)
![1-[3-(2-fluorophenyl)-3-phenylpropanoyl]-4-(2-furoyl)piperazine](/img/structure/B6030516.png)
![6-(3,4-diethoxybenzylidene)-3-(3,4-dimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B6030524.png)
![3-amino-2-(4-fluorobenzoyl)-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-5-carboxamide](/img/structure/B6030526.png)
![1-[2-(4-chlorophenyl)ethyl]-5-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B6030530.png)
![N-[4-(benzyloxy)-3-methoxybenzyl]-5-indanamine](/img/structure/B6030541.png)